trans-N-(3-Chloro-2-methylphenyl)octahydro-1H-1-pyrindine-1-propanamide
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Overview
Description
trans-N-(3-Chloro-2-methylphenyl)octahydro-1H-1-pyrindine-1-propanamide: is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenyl ring, a pyrindine ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-N-(3-Chloro-2-methylphenyl)octahydro-1H-1-pyrindine-1-propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrindine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the chloro-substituted phenyl group: This step often involves a substitution reaction where a chloro group is introduced to the phenyl ring.
Attachment of the propanamide group: This can be done through an amidation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the pyrindine ring.
Reduction: Reduction reactions can occur, especially at the amide group.
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products:
Oxidation: Products may include oxidized derivatives of the phenyl or pyrindine rings.
Reduction: Reduced forms of the amide group, potentially leading to amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- The compound can be used as a building block in organic synthesis, particularly in the development of new materials or complex organic molecules.
Biology:
- It may serve as a ligand in biochemical studies, helping to understand protein-ligand interactions.
Medicine:
- Potential applications in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry:
- Used in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.
Mechanism of Action
The mechanism by which trans-N-(3-Chloro-2-methylphenyl)octahydro-1H-1-pyrindine-1-propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, influencing their function.
Comparison with Similar Compounds
N-(3-Chloro-2-methylphenyl)glutaramic acid: Shares the chloro-substituted phenyl group but differs in the rest of the structure.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Contains a similar phenyl group but has a thiazole ring instead of a pyrindine ring.
Uniqueness:
- The unique combination of the chloro-substituted phenyl ring, pyrindine ring, and propanamide group in trans-N-(3-Chloro-2-methylphenyl)octahydro-1H-1-pyrindine-1-propanamide provides distinct chemical properties and potential applications that are not shared by the similar compounds listed above.
Properties
CAS No. |
39494-10-5 |
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Molecular Formula |
C18H25ClN2O |
Molecular Weight |
320.9 g/mol |
IUPAC Name |
3-[(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl]-N-(3-chloro-2-methylphenyl)propanamide |
InChI |
InChI=1S/C18H25ClN2O/c1-13-15(19)7-3-8-16(13)20-18(22)10-12-21-11-4-6-14-5-2-9-17(14)21/h3,7-8,14,17H,2,4-6,9-12H2,1H3,(H,20,22)/t14-,17+/m1/s1 |
InChI Key |
FXKALRZPDRNRSI-PBHICJAKSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCN2CCC[C@@H]3[C@@H]2CCC3 |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCN2CCCC3C2CCC3 |
Origin of Product |
United States |
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